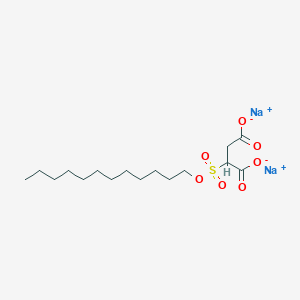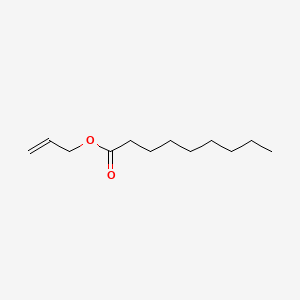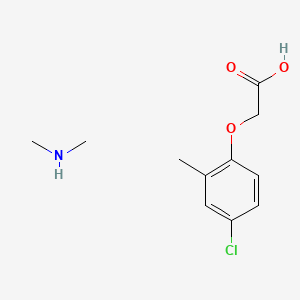
2,4-Diamino-6-butylamino-1,3,5-triazine
Descripción general
Descripción
2,4-Diamino-6-butylamino-1,3,5-triazine is a chemical compound that belongs to the class of 1,3,5-triazines . It is a derivative of 6-Methyl-1,3,5-triazine-2,4-diamine .
Synthesis Analysis
The synthesis of this compound can be achieved through several synthetic protocols. One such method involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . Another method involves an efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides providing substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields .Aplicaciones Científicas De Investigación
Green Synthesis and Self-Association
2,4-Diamino-1,3,5-triazines have been prepared through a green synthesis method using microwave irradiation, which reduces solvent use, simplifies the procedure, and shortens reaction times. The structures of various derivatives have been confirmed by NMR spectroscopy and X-ray analysis. These derivatives display interesting N–H⋯N interactions leading to diverse molecular networks (Díaz‐Ortiz et al., 2004).
Electrochemical Behavior
Electrochemical methods have been explored to detect 2,4-Diamino-1,3,5-triazines in environmental samples, given their wide application as herbicides and their stability leading to accumulation in soil and plants. Sensitive detection is achievable using mercury and glassy carbon electrodes, with enhanced sensitivity through photochemical derivatization (Schmidt, Mattusch, & Werner, 2010).
Energetic Salts Synthesis
2,4-Diamino-1,3,5-triazine-6-one derivatives have been synthesized, characterized, and evaluated for their potential as thermally stable and insensitive energetic materials. These salts exhibit high thermal stability, low impact sensitivity, and favorable detonation properties, making them candidates for certain energetic material applications (Liu et al., 2014).
Antineoplastic Analysis
Research has been conducted on the synthesis and spectroscopic establishment of structures for mono- and disubstituted 2,4-dichloro-5-diethylamino-1,3,5-triazines, which are of interest in antineoplastic studies (Kreutzberger, Langner, & Stratmann, 1991).
Antitumor Evaluation
Solid-phase synthesis of 2,4-diamino-6-aryl-1,3,5-triazines has shown significant antiproliferative activities against various tumor cell lines, suggesting their potential in cancer treatment. The structure-activity relationships of these compounds have been investigated for their efficacy against cancer (Hu et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 2,4-Diamino-6-butylamino-1,3,5-triazine is the enzyme acetohydroxyacid synthase (AHAS) in susceptible plants . AHAS plays a crucial role in the biosynthesis of branched-chain amino acids.
Mode of Action
This compound: acts by inhibiting the activity of AHAS . This inhibition disrupts the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth.
Pharmacokinetics
The pharmacokinetic properties of This compound It is known that the compound has high gi absorption . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.65 , suggesting it may have good membrane permeability. Its skin permeation is low, with a log kp of -681 cm/s .
Propiedades
IUPAC Name |
2-N-butyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H5,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGSDYWCFQOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204611 | |
| Record name | Melamine, butyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5606-24-6 | |
| Record name | N2-Butyl-1,3,5-triazine-2,4,6-triamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butylmelamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melamine, butyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyl-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)



